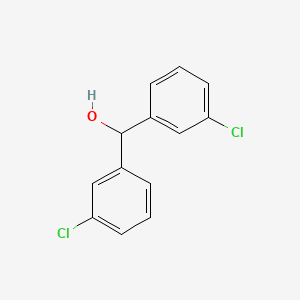

Bis(3-chlorophenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

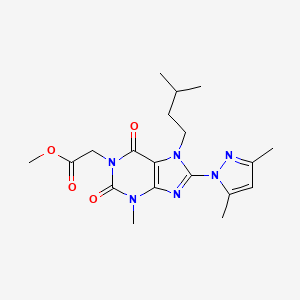

BCPM can be synthesized from 3-chlorophenol and formaldehyde through a reaction known as the Mannich reaction. The Mannich reaction involves the condensation of a primary amine, formaldehyde, and a ketone or aldehyde. The synthesis of BCPM was first reported in the 1940s, and since then, various methods have been developed for its production.Molecular Structure Analysis

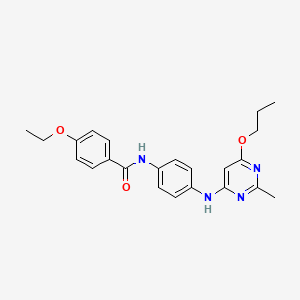

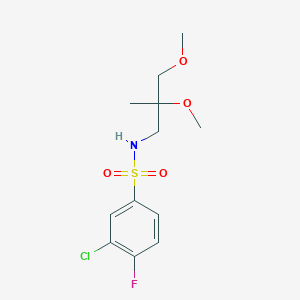

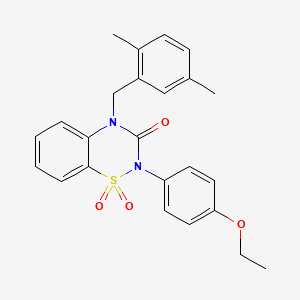

The molecular formula of BCPM is C13H10Cl2O. The InChI key is IBLHIEZLGKFQRW-UHFFFAOYSA-N. The structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol has been established by H NMR, IR and MS spectra and X-ray diffraction crystallography .Chemical Reactions Analysis

The α,β-unsaturated carbonyl system in chalcones makes them biologically active . Exclusion of the carbonyl system makes them biologically inactive, ensuring stability in both cis and trans forms .Physical And Chemical Properties Analysis

BCPM has a melting point of 96-98°C and a boiling point of 355-357°C. It is practically insoluble in water, but it is soluble in organic solvents such as ethanol, acetone, and chloroform. BCPM is stable under normal conditions, but it can decompose when exposed to light or heat, forming toxic byproducts.Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis and Crystal Structure : Bis(3-chlorophenyl)methanol has been synthesized and its structure established through various spectral methods and X-ray diffraction crystallography. This research contributes to the understanding of molecular conformation and packing in such compounds (Dong & Huo, 2009).

Catalysis and Reaction Studies

- Catalysis in Methanol Oxidation : A study reported the innovative use of bis(trifluoromethylsulfonyl)imide anion for catalyzing methanol oxidation, providing insights into the potential application of similar compounds in catalysis (Tang et al., 2016).

Metal Complex Formation and Antimicrobial Studies

- Formation of Metal Complexes and Antimicrobial Activity : Research involving derivatives of this compound showed their ability to form complexes with transition metals, which displayed significant antimicrobial activities (Sadeek et al., 2015).

Environmental and Chemical Transformation Studies

- Photooxidation Studies : this compound-related compounds have been studied for their photooxidation in methanol, highlighting their transformation and degradation products, which is crucial for environmental chemistry research (Plimmer et al., 1970).

Applications in Organic Synthesis

- Organocatalysis in Michael Addition : Research has demonstrated the efficiency of certain this compound derivatives as organocatalysts in the Michael addition of malonate esters to nitroolefins, emphasizing their potential in synthetic organic chemistry (Lattanzi, 2006).

Thermochemical Properties

- Heat Capacity Studies : The heat capacity of bis(4-chlorophenyl)methanone, a related compound, was measured, providing valuable data for understanding the thermodynamic properties of these types of molecules (Huzisawa et al., 1999).

Mécanisme D'action

Target of Action

It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is likely that it interacts with its targets through electrophilic substitution, a common mechanism for compounds with aromatic rings . This interaction can lead to changes in the function of the target proteins, potentially influencing a variety of biological processes.

Biochemical Pathways

For example, indole derivatives have been found to influence pathways related to inflammation, cancer, and various diseases .

Pharmacokinetics

For example, 1,1-bis(3’-indolyl)-1-(p-chlorophenyl)methane (C-DIM12), a compound with a similar structure, has been studied for its pharmacokinetics in mice and dogs .

Result of Action

Similar compounds have been found to have a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

Propriétés

IUPAC Name |

bis(3-chlorophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLHIEZLGKFQRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azaspiro[4.6]undecane-2,4-dione](/img/structure/B2786701.png)

![N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]formamide](/img/structure/B2786717.png)